molecular formula C17H14ClFN4O B2886660 2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide CAS No. 2034547-68-5

2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide

Cat. No.: B2886660
CAS No.: 2034547-68-5
M. Wt: 344.77
InChI Key: FDCUNLVBQGKLFX-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro and fluoro substituent on the benzene ring, along with a phenyl group and a triazole ring attached to the ethyl chain. The unique structure of this compound makes it of significant interest in various fields of scientific research, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide typically involves multiple steps:

    Formation of the Triazole Ring:

    Attachment of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction.

    Formation of the Benzamide: The final step involves the coupling of the triazole-phenyl intermediate with 2-chloro-4-fluorobenzoyl chloride under basic conditions to form the benzamide.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield.

Types of Reactions:

    Substitution Reactions: The chloro and fluoro substituents on the benzene ring can undergo nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The triazole ring can participate in redox reactions, altering its electronic properties.

    Coupling Reactions: The benzamide moiety can engage in coupling reactions with various nucleophiles.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include methoxy or tert-butoxy derivatives.

    Oxidation Products: Oxidized triazole derivatives.

    Reduction Products: Reduced triazole derivatives.

Chemistry:

    Catalysis: The compound can act as a ligand in transition metal-catalyzed reactions.

    Material Science: Used in the synthesis of polymers and advanced materials due to its unique electronic properties.

Biology and Medicine:

    Drug Development:

    Biological Probes: Used in the design of molecular probes for imaging and diagnostic purposes.

Industry:

    Agriculture: Potential use in the development of agrochemicals.

    Electronics: Application in the fabrication of organic electronic devices.

Mechanism of Action

The mechanism of action of 2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity or receptor binding. The chloro and fluoro substituents can enhance the compound’s lipophilicity, facilitating its passage through biological membranes.

Comparison with Similar Compounds

    2-Chloro-4-fluoro-N-(2-phenylethyl)benzamide: Lacks the triazole ring, resulting in different electronic properties.

    4-Fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide: Lacks the chloro substituent, affecting its reactivity and biological activity.

Uniqueness: The presence of both chloro and fluoro substituents, along with the triazole ring, imparts unique electronic and steric properties to 2-chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide, making it a versatile compound in various scientific applications.

Biological Activity

2-Chloro-4-fluoro-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activities, including anticancer properties, enzyme inhibition, and other pharmacological effects.

Chemical Structure and Properties

The compound features a triazole moiety, which is known for its diverse biological activities. The chemical structure can be represented as follows:

C16H16ClFN3\text{C}_{16}\text{H}_{16}\text{ClF}\text{N}_3

This structure contributes to its interaction with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including compounds similar to this compound. For instance:

  • Mechanism of Action : Triazole derivatives often exert their effects by inhibiting key enzymes involved in cancer cell proliferation. They can target enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for DNA synthesis and modification.
  • Case Studies : In vitro studies have shown that triazole-containing compounds can induce apoptosis in various cancer cell lines. For example, one study reported that a related triazole compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells with an IC50 value in the low micromolar range .

Enzyme Inhibition

Another important aspect of the biological activity of this compound is its potential as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : Compounds with similar structures have been tested for their ability to inhibit carbonic anhydrases (CAs), which play a role in pH regulation and are implicated in tumor growth. The IC50 values for CA IX inhibition were reported between 10.93–25.06 nM .

Data Tables

Biological Activity Target IC50 (µM) Reference
Anticancer (MDA-MB-231 Cells)Apoptosis Induction0.30
CA IX InhibitionCarbonic Anhydrase0.01093 - 0.02506
HDAC InhibitionHistone DeacetylaseVaries

Mechanistic Insights

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptotic Pathways : The induction of apoptosis is a key mechanism through which the compound exerts its anticancer effects. This involves the activation of caspases and modulation of Bcl-2 family proteins.
  • Enzyme Interaction : The compound's ability to inhibit specific enzymes such as carbonic anhydrases and HDACs contributes to its therapeutic potential by disrupting critical cellular pathways involved in cancer progression.

Properties

IUPAC Name

2-chloro-4-fluoro-N-[1-phenyl-2-(triazol-2-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClFN4O/c18-15-10-13(19)6-7-14(15)17(24)22-16(11-23-20-8-9-21-23)12-4-2-1-3-5-12/h1-10,16H,11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDCUNLVBQGKLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CN2N=CC=N2)NC(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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